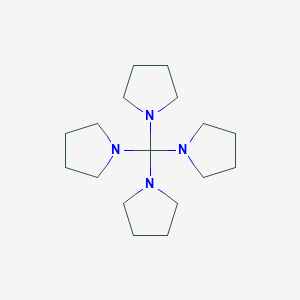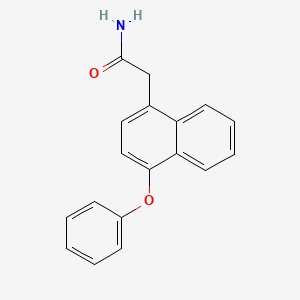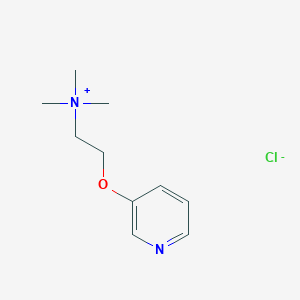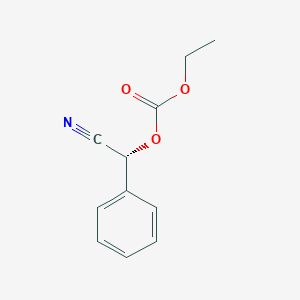
1,1',1'',1'''-Methanetetrayltetrapyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine is a complex organic compound characterized by its unique structure consisting of four pyrrolidine rings connected to a central methane carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine typically involves the reaction of pyrrolidine with a suitable methane derivative under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, attacking a methane derivative such as chloromethane. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds.
科学的研究の応用
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a versatile ligand, modulating the activity of target proteins and enzymes.
類似化合物との比較
1,1,1-Trichloroethane: An organic compound with a similar central carbon structure but different functional groups.
Trifluorotoluene: Another compound with a central carbon and multiple substituents, used in various industrial applications.
Uniqueness: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine stands out due to its four pyrrolidine rings, which confer unique chemical and physical properties. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
200939-32-8 |
|---|---|
分子式 |
C17H32N4 |
分子量 |
292.5 g/mol |
IUPAC名 |
1-(tripyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C17H32N4/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21/h1-16H2 |
InChIキー |
BQNOMXXQOLMTPJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(N2CCCC2)(N3CCCC3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)


![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)

